![molecular formula C33H33NO3 B11934789 (3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spiro[indene-1,4’-piperidine] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the spiro[indene-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving indene and piperidine derivatives under acidic or basic conditions.
Attachment of the phenyl groups: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to attach the phenyl groups to the spiro core.
Introduction of the hex-4-ynoic acid moiety: This can be done through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other leaving groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. The spiro[indene-1,4’-piperidine] moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The phenyl groups and the alkyne moiety can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid: can be compared with other spiro compounds such as spiro[indene-1,4’-piperidine] derivatives and other phenyl-substituted alkynes.
Uniqueness
- The unique combination of the spiro[indene-1,4’-piperidine] core with phenyl and alkyne groups makes this compound distinct from other similar compounds. This unique structure may confer specific biological activities or material properties that are not present in other compounds.
Propriétés
Formule moléculaire |
C33H33NO3 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m1/s1 |
Clé InChI |
FHRWHNJJQGSCQC-GDLZYMKVSA-N |
SMILES isomérique |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
SMILES canonique |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


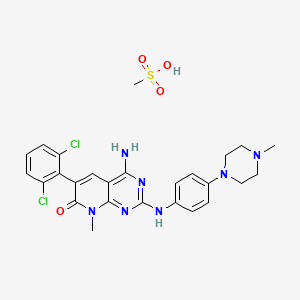
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)

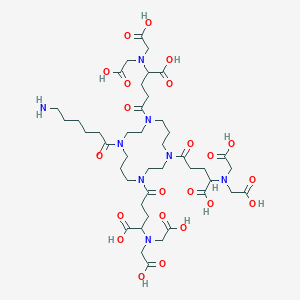


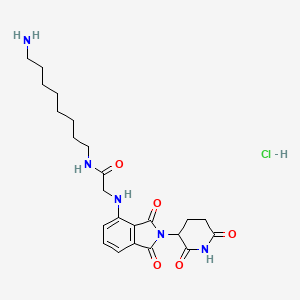
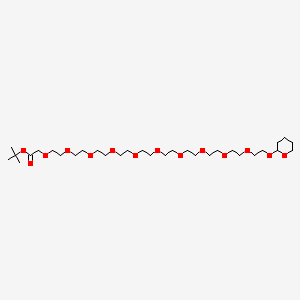

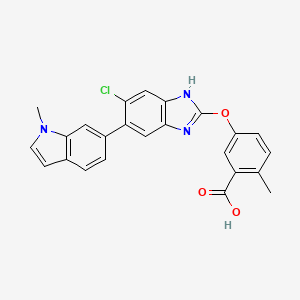
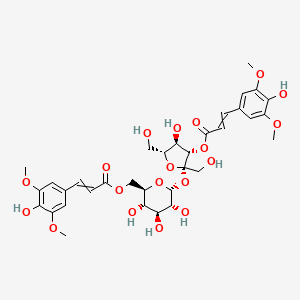
![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
